
2-Methyl-6-(4-methylpiperidin-1-yl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6-(4-methylpiperidin-1-yl)pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(4-methylpiperidin-1-yl)pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Formation of the pyrimidine ring: This can be achieved through a ZnCl₂-catalyzed three-component coupling reaction involving functionalized enamines, triethyl orthoformate, and ammonium acetate.
Introduction of the piperidine moiety: The piperidine ring can be introduced through nucleophilic substitution reactions, often using reagents like trimethylsilyl cyanide (TMSCN) and triethylamine (TEA) in acetonitrile (ACN) under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(4-methylpiperidin-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like 3-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) at room temperature.
Reduction: Catalytic hydrogenation using Pd/C and hydrogen gas in methanol.
Substitution: Nucleophilic substitution reactions with reagents like TMSCN and TEA in ACN.
Common Reagents and Conditions
Oxidation: mCPBA, DCM, room temperature.
Reduction: Pd/C, hydrogen gas, methanol.
Substitution: TMSCN, TEA, ACN, reflux.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce fully saturated derivatives.
Scientific Research Applications
2-Methyl-6-(4-methylpiperidin-1-yl)pyrimidin-4-amine has a wide range of scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing drugs with potential anticancer, antibacterial, and antiviral activities.
Pharmacology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Materials Science: Pyrimidine derivatives are explored for their potential use in organic electronics and as building blocks for advanced materials.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(4-methylpiperidin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. For instance, pyrimidine derivatives are known to inhibit enzymes like tyrosine kinases and DNA topoisomerases, which play crucial roles in cell signaling and DNA replication .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine: This compound shares a similar pyrimidine core but differs in its substitution pattern and biological activity.
Piperine: A naturally occurring piperidine-based compound with antioxidant and anti-inflammatory properties.
Uniqueness
2-Methyl-6-(4-methylpiperidin-1-yl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrimidine core with a piperidine moiety makes it a versatile scaffold for drug design and other applications.
Properties
Molecular Formula |
C11H18N4 |
|---|---|
Molecular Weight |
206.29 g/mol |
IUPAC Name |
2-methyl-6-(4-methylpiperidin-1-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C11H18N4/c1-8-3-5-15(6-4-8)11-7-10(12)13-9(2)14-11/h7-8H,3-6H2,1-2H3,(H2,12,13,14) |
InChI Key |
FFXPNNJHDXRYLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=NC(=C2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[9-[3-(3,5-Difluorophenyl)sulfanylpropyl]-5,6,7,8-tetrahydrocarbazol-3-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B13439009.png)
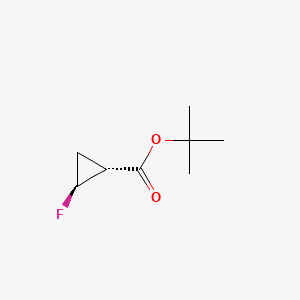
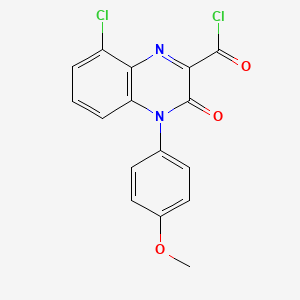
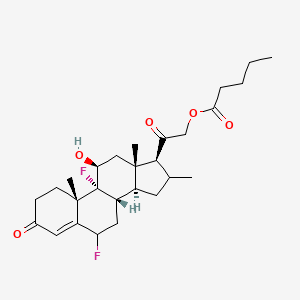


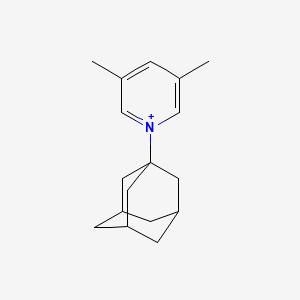

![4,6,7,8-Tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one-13C2,15N](/img/structure/B13439048.png)
![(1R,3R)-2-acetyl-1-(1,3-benzodioxol-5-yl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B13439055.png)

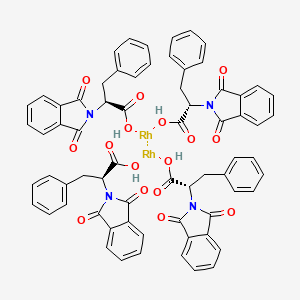
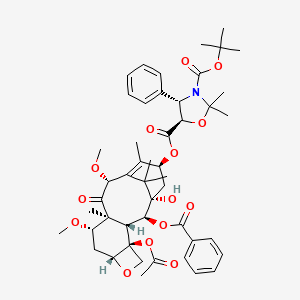
![2-Morpholinobenzo[d]thiazole-5-carboxylic acid](/img/structure/B13439082.png)
